molecular formula C18H20N2O5 B5139188 4-(acetylamino)-N-(3,4,5-trimethoxyphenyl)benzamide

4-(acetylamino)-N-(3,4,5-trimethoxyphenyl)benzamide

Cat. No. B5139188
M. Wt: 344.4 g/mol
InChI Key: URXSNLJKCUQFGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-(acetylamino)-N-(3,4,5-trimethoxyphenyl)benzamide” is a chemical compound. It is related to the family of compounds known as indanone derivatives . These compounds have been studied for their potential role in cancer therapeutics .

Scientific Research Applications

Future Directions

The future directions for the study of “4-(acetylamino)-N-(3,4,5-trimethoxyphenyl)benzamide” could involve further exploration of its potential role in cancer therapeutics, given the interest in related compounds . Additionally, more detailed studies on its synthesis, molecular structure, and physical and chemical properties could be beneficial.

Mechanism of Action

Target of Action

The primary targets of 4-acetamido-N-(3,4,5-trimethoxyphenyl)benzamide are proteins such as tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β . These proteins play crucial roles in cellular processes such as cell division, protein folding, and signal transduction .

Mode of Action

The compound interacts with its targets by binding to their active sites, leading to the inhibition of their functions . For instance, it inhibits tubulin, a protein essential for cell division, thereby preventing the proliferation of cancer cells .

Biochemical Pathways

The compound affects various biochemical pathways. By inhibiting tubulin, it disrupts the mitotic spindle formation, leading to cell cycle arrest and apoptosis . By inhibiting Hsp90, it disrupts protein folding and degrades client proteins, leading to cell death .

Pharmacokinetics

Similar compounds are known to have good absorption, distribution, metabolism, and excretion (adme) properties . The compound’s trimethoxyphenyl group may enhance its bioavailability .

Result of Action

The compound’s action results in the inhibition of cell division and induction of apoptosis in cancer cells . It also disrupts protein folding and degrades client proteins, leading to cell death .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state and, consequently, its absorption and distribution . The presence of other drugs can also affect its metabolism and excretion .

properties

IUPAC Name

4-acetamido-N-(3,4,5-trimethoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5/c1-11(21)19-13-7-5-12(6-8-13)18(22)20-14-9-15(23-2)17(25-4)16(10-14)24-3/h5-10H,1-4H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URXSNLJKCUQFGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-acetamido-N-(3,4,5-trimethoxyphenyl)benzamide

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